

# An In-depth Technical Guide to NCX4040: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**NCX4040**, also known as NO-aspirin, is a synthetically developed nitro-derivative of aspirin. It belongs to a class of compounds known as nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). Structurally, it is the 4-(nitrooxymethyl)phenyl ester of 2-(acetyloxy)benzoic acid.[1][2][3][4][5] This modification allows **NCX4040** to release nitric oxide, a key signaling molecule, in addition to exhibiting the properties of its parent compound, aspirin. This dual mechanism of action contributes to its enhanced therapeutic potential and a potentially improved safety profile compared to traditional NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the multifaceted biological activities of **NCX4040**, with a focus on its anti-inflammatory and anticancer effects.

# **Chemical Structure and Properties**

**NCX4040** is chemically designated as 2-(Acetyloxy)benzoic acid 4-[(nitrooxy)methyl]phenyl ester.[3][4] It is a positional isomer of NCX-4016, where the nitrooxymethyl group is located at the para-position of the phenyl ester, in contrast to the meta-position in NCX-4016.[1][6] This structural difference is believed to influence its biological activity.



#### Chemical Structure:



Click to download full resolution via product page

Caption: Chemical structure of NCX4040.

Physicochemical Properties of NCX4040:

| Property          | Value                                                           | Reference |
|-------------------|-----------------------------------------------------------------|-----------|
| Molecular Formula | C16H13NO7                                                       | [3][4]    |
| Molecular Weight  | 331.28 g/mol                                                    | [3][4][7] |
| IUPAC Name        | 2-(acetyloxy)benzoic acid 4-<br>[(nitrooxy)methyl]phenyl ester  | [3][4]    |
| SMILES            | CC(=O)OC1=CC=CC=C1C(=<br>O)OC2=CC=C(C=C2)CO<br>INVALID-LINK[O-] |           |
| CAS Number        | 287118-97-2                                                     | [3][7]    |
| Solubility        | Soluble in DMSO (up to 100 mM)                                  | [7]       |
| Storage           | Store at -20°C                                                  | [7]       |

# **Biological Activities and Mechanism of Action**

**NCX4040** exhibits a broad range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties. Its mechanism of action is complex and involves the synergistic effects of nitric oxide release and cyclooxygenase (COX) inhibition.



### **Anti-inflammatory Effects**

**NCX4040** demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. It has been shown to block the production of interleukin-1 $\beta$  (IL-1 $\beta$ ), prostaglandin E<sub>2</sub> (PGE<sub>2</sub>), interleukin-10 (IL-10), and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) in human monocytes.[3][4]

#### **Anti-cancer Effects**

A significant body of research has focused on the anti-cancer properties of **NCX4040**. It has been shown to be cytotoxic to a variety of cancer cell lines, including those of the colon, ovary, and prostate.[1][6] The anti-cancer mechanism of **NCX4040** is multifactorial and includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Signaling Pathways Modulated by NCX4040:

**NCX4040** influences several critical signaling pathways involved in cancer progression.

1. Apoptosis Induction:

**NCX4040** is a potent inducer of apoptosis in cancer cells.[6] This process is mediated through both intrinsic and extrinsic pathways.





Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway induced by NCX4040.



#### 2. NF-kB Signaling Pathway Inhibition:

**NCX4040** has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.



Click to download full resolution via product page

Caption: Inhibition of the NF-кВ signaling pathway by NCX4040.



#### 3. Downregulation of EGFR and STAT3 Signaling:

In cisplatin-resistant human ovarian tumor xenografts, **NCX4040** has been observed to downregulate the expression of phosphorylated EGFR (Tyr845 and Tyr992) and phosphorylated STAT3 (Tyr705, Ser727), thereby sensitizing the cancer cells to cisplatin.

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below.

### **Cell Viability Assay (MTT Assay)**

This assay is commonly used to assess the cytotoxic effects of NCX4040 on cancer cell lines.

Workflow:





Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

**Detailed Protocol:** 



- Cell Seeding: Cancer cells (e.g., A2780, PC3, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of NCX4040 (typically ranging from 1 to 100 μM). A vehicle control (DMSO) is also included.
- Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

### **Western Blot Analysis**

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by **NCX4040**.

#### **Detailed Protocol:**

- Cell Lysis: Cells treated with NCX4040 are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.



- Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-EGFR, p-STAT3) overnight at 4°C.
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

# **Quantitative Data Summary**

In Vitro Cytotoxicity of NCX4040 in Various Cancer Cell Lines:

| Cell Line                               | Cancer Type | IC50 (μM)                             | Exposure Time<br>(h) | Reference |
|-----------------------------------------|-------------|---------------------------------------|----------------------|-----------|
| HCT116                                  | Colon       | ~10                                   | 48                   | [3]       |
| A2780 WT                                | Ovarian     | ~25 (significant viability reduction) | 24                   | [8]       |
| A2780 cDDP<br>(cisplatin-<br>resistant) | Ovarian     | ~25 (significant viability reduction) | 24                   | [8]       |
| PC3                                     | Prostate    | Not specified                         | -                    | [6]       |

Inhibition of Inflammatory Mediators by **NCX4040** in Human Monocytes:[3][4]



| Mediator         | IC <sub>50</sub> (μM) |
|------------------|-----------------------|
| IL-1β            | 0.07                  |
| PGE <sub>2</sub> | 0.13                  |
| IL-10            | 0.15                  |
| TNF-α            | 0.18                  |

### Conclusion

**NCX4040** is a promising therapeutic agent with a unique dual mechanism of action that combines the properties of aspirin with the controlled release of nitric oxide. Its potent anti-inflammatory and anti-cancer activities, demonstrated through the modulation of multiple key signaling pathways, make it a subject of significant interest for further research and drug development. The detailed experimental protocols and summarized data presented in this guide provide a valuable resource for scientists and researchers investigating the therapeutic potential of **NCX4040**. Further studies are warranted to fully elucidate its complex mechanisms of action and to explore its clinical utility in various disease settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NCX 4040, an NO-donating acetylsalicylic acid derivative: efficacy and mechanisms of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Cytotoxicity of NCX4040, the Non-Steroidal Anti-Inflammatory NO-Donor, in Human Ovarian Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of molecular mechanisms of pro-apoptotic activity of NCX 4040, a novel nitric oxidereleasing aspirin, in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]



- 6. medchemexpress.com [medchemexpress.com]
- 7. Study of molecular mechanisms of pro-apoptotic activity of NCX 4040, a novel nitric oxidereleasing aspirin, in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to NCX4040: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130924#chemical-structure-and-properties-of-ncx4040]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com